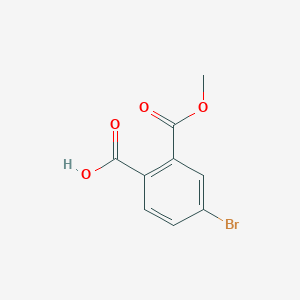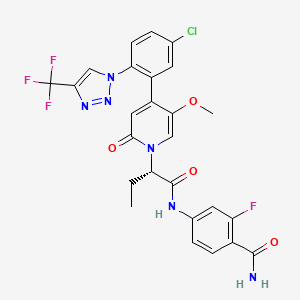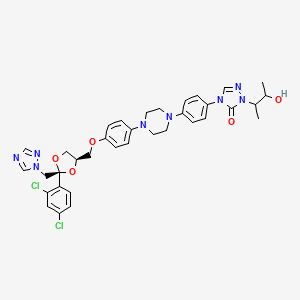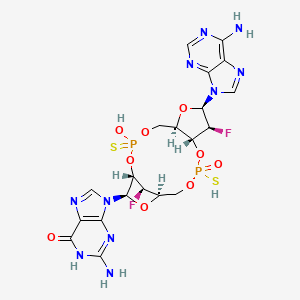
4-Bromo-2-(methoxycarbonyl)benzoic acid
概要
説明
“4-Bromo-2-(methoxycarbonyl)benzoic acid” is a chemical compound that is used as an intermediate for the synthesis of various pharmaceuticals . It is also used in the manufacturing of therapeutic SGLT2 inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The raw starting material used is dimethyl terephthalate . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H7BrO4 . The molecular weight of the compound is 259.06 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It is stored in a sealed container in a dry, room temperature environment .科学的研究の応用
Industrial Process Applications
4-Bromo-2-(methoxycarbonyl)benzoic acid is utilized in the industrial-scale production of pharmaceuticals. A notable example is its role as a key intermediate in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy. The compound is effectively prepared through a multi-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility and importance in pharmaceutical manufacturing (Zhang et al., 2022).
Molecular and Vibrational Analysis
This chemical has been the subject of detailed molecular and vibrational analysis. Studies have used advanced theoretical methods like Density Functional Theory (DFT) to determine its structure, vibrational properties, and chemical reactivity descriptors. This analysis is crucial for understanding the reactivity of the compound and its interactions with other molecules. Parameters such as ionization energy, hardness, electrophilicity, and Fukui functions have been calculated to predict its reactivity, while solvent effects on these parameters have also been investigated (Yadav et al., 2022).
Crystal Structure Comparison
The crystal structures of derivatives of this compound, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared and analyzed. This comparison helps in understanding the molecular interactions and structural conformations of these compounds, which are vital for their application in various fields, including materials science and drug design (Suchetan et al., 2016).
Influence on Halogen Bonding
Research has also focused on how methoxy-substituents in compounds like 4-bromo-3,5-di(methoxy)benzoic acid influence the strength of type II halogen bonds. Such studies are significant in understanding the fundamental aspects of molecular interactions which are crucial in the design and synthesis of new materials and pharmaceuticals (Raffo et al., 2016).
Synthesis and Biological Activity
The compound has also been used as a starting material for synthesizing various biologically active compounds. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities. This shows the compound's potential as a precursor in the development of new pharmaceutical agents (Mehta, 2013).
Luminescent Properties in Coordination Compounds
Studies have explored the use of derivatives of this compound in the synthesis of lanthanide coordination compounds. These compounds have been examined for their luminescent properties, which are influenced by the presence of electron-donating or withdrawing groups. Such research is pivotal for developing new materials with potential applications in optoelectronics and photonics (Sivakumar et al., 2010).
作用機序
“4-Bromo-2-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidneys, which reduces blood glucose levels .
Safety and Hazards
将来の方向性
As “4-Bromo-2-(methoxycarbonyl)benzoic acid” is a key intermediate in the synthesis of SGLT2 inhibitors, its future directions are likely tied to the development and advancement of these inhibitors. SGLT2 inhibitors are a new class of diabetes treatment drugs and have broad application prospects . Therefore, the demand for “this compound” may increase as research and development in this area continue.
特性
IUPAC Name |
4-bromo-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFKHATVZXBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)



![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)

![N,N-diisopropyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3325215.png)



![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)